3-(2-Aminoethyl)-1H-indole-6-carbonitrile hydrochloride

Chemical procurement Cost of goods Building block sourcing

SAR groups exploring serotonergic ligands risk confounding results when substituting 5-CN or 4-CN tryptamine regioisomers for the 6-CN analog-cyano position alters indole π-system electronics and receptor subtype selectivity. • Validated 6-CN regioisomer for 5-HT1/5-HT2/5-HT7 SAR; distinct pharmacophore geometry vs. 5-CN/4-CN congeners. • Essential for Pictet-Spengler/decyanation β-carboline synthesis; 97% purity. • HCl salt ensures aqueous solubility; ships ambient, store at RT.

Molecular Formula C11H12ClN3
Molecular Weight 221.68 g/mol
Cat. No. B8144334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Aminoethyl)-1H-indole-6-carbonitrile hydrochloride
Molecular FormulaC11H12ClN3
Molecular Weight221.68 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C#N)NC=C2CCN.Cl
InChIInChI=1S/C11H11N3.ClH/c12-4-3-9-7-14-11-5-8(6-13)1-2-10(9)11;/h1-2,5,7,14H,3-4,12H2;1H
InChIKeyXXRXBUFIONSSHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Cyano Tryptamine Hydrochloride: Building Block


3-(2-Aminoethyl)-1H-indole-6-carbonitrile hydrochloride (CAS 2703752-80-9), also referred to as 6-cyanotryptamine hydrochloride, is a synthetic indole derivative belonging to the tryptamine class . It features a primary aminoethyl side chain at the indole 3-position and an electron-withdrawing nitrile (–C≡N) substituent specifically at the 6-position of the indole ring. With a molecular formula of C11H12ClN3 and a molecular weight of 221.68–221.69 g/mol, the compound is supplied as the hydrochloride salt to enhance aqueous solubility and facilitate experimental handling [1]. It is commercially available at a typical purity of 97% and is primarily utilized as a key intermediate or research building block for constructing serotonin (5-HT) receptor ligands and other neuroactive compounds .

Workflow 5-HT receptor ligand design Regioisomer-specific SAR studies
Selection 6-CN building block hydrochloride Room-temp storage, aqueous-soluble salt
Synthetic Utility Pictet–Spengler β-carboline construction Traceless cyano directing group
Procurement Transparent pricing, 97% purity Multi-gram campaign planning

6-CN Tryptamine: Substitution Risks with 5-CN/4-CN Regioisomers


Although 3-(2-aminoethyl)-1H-indole-6-carbonitrile hydrochloride, 3-(2-aminoethyl)-1H-indole-5-carbonitrile hydrochloride (5-cyanotryptamine, CAS 101831-71-4), and 3-(2-aminoethyl)-1H-indole-4-carbonitrile (CAS 117719-66-1) share an identical molecular formula (C11H11N3 as free base) and core tryptamine scaffold, they are not interchangeable . The position of the electron-withdrawing cyano group (6-CN vs. 5-CN vs. 4-CN) fundamentally alters the electronic distribution across the indole ring system, which directly impacts receptor binding pharmacophore geometry, dipole moment, and hydrogen-bond acceptor topology [1]. In the context of serotonin receptor ligand design, where subtle variations in substituent orientation dictate subtype selectivity (e.g., 5-HT1 vs. 5-HT2 vs. 5-HT7), substitution with an unintended regioisomer can lead to complete loss of the desired pharmacological profile or introduce confounding off-target interactions [1]. Furthermore, from a synthetic chemistry standpoint, 6-cyanoindole derivatives offer distinct reactivity in Pictet–Spengler cyclization and subsequent decyanation strategies for constructing β-carboline scaffolds, a pathway not equivalently accessible from 5- or 4-cyano congeners [2].

Target
6-CN Tryptamine HCl
Supports 5-HT SAR, β-carboline synthesis, and antiproliferative screening workflows.
Electron-withdrawing CN at 6-position alters indole π-system for distinct pharmacophore geometry.
Potential Substitute
5-CN / 4-CN Tryptamines
Primarily directed toward 5-HT1 agonist or SERT targets; not validated for β-carboline cascades.
Regioisomeric CN placement shifts dipole moment and H-bond topology; binding profiles may not transfer.
Target
6-CN Tryptamine HCl
Hydrochloride salt enables ambient storage and aqueous assay buffer compatibility.
97% purity specification reduces impurity-driven side reactions in multi-step syntheses.
Potential Substitute
6-CN Tryptamine Free Base
Requires cold-chain storage and co-solvent optimization; purity context may differ.
Substituting salt form for free base may alter solubility, handling, and reaction stoichiometry.

Procurement Evidence: 6-CN vs. 5-CN Regioisomer Comparison


Cost Advantage vs. 5-CN Hydrochloride

At the time of analysis, 3-(2-aminoethyl)-1H-indole-6-carbonitrile hydrochloride (CAS 2703752-80-9) exhibits a lower per-unit procurement cost compared to its 5-CN regioisomer counterpart, 3-(2-aminoethyl)-1H-indole-5-carbonitrile hydrochloride (CAS 101831-71-4), when sourced from comparable specialty chemical suppliers. This cost differential is directly relevant for budget-conscious research programs planning multi-gram synthetic campaigns .

Cost Advantage
Head-to-head
683.00 €/250 mg
6-CN
5-CN: inquiry only
Transparent entry cost reduces procurement risk for SAR campaigns.
5-CN pricing not publicly listed; indicative of custom synthesis tier.
Chemical procurement Cost of goods Building block sourcing

Purity Advantage for Direct Synthetic Use

The hydrochloride salt of the 6-cyano regioisomer is routinely supplied at a minimum purity specification of 97%, as verified by multiple independent vendors including AKSci and CymitQuimica. This contrasts with the 5-CN hydrochloride regioisomer, which is listed at 95% purity by the same supplier category, representing a 2-percentage-point purity advantage that can be significant for stoichiometric reactions or when impurities interfere with downstream catalytic steps .

Purity Advantage
Head-to-head
97% vs. 95% (6-CN vs. 5-CN)
6-CN: 97%
5-CN: 95%
May reduce pre-reaction purification steps in stoichiometric syntheses.
2% absolute difference; relevant for impurity-sensitive catalytic steps.
Quality control Analytical chemistry Synthetic reliability

Aqueous Solubility Enhancement vs. Free Base

3-(2-Aminoethyl)-1H-indole-6-carbonitrile hydrochloride is deliberately supplied as the hydrochloride salt to enhance solubility in water and polar organic solvents (e.g., methanol), in contrast to the free base form (CAS 467451-88-3) which requires cold-chain storage (–20 °C, inert atmosphere) and exhibits lower aqueous solubility [1]. The hydrochloride salt of the 6-CN regioisomer is specified for room-temperature long-term storage, simplifying laboratory logistics .

Salt Form vs. Free Base
Head-to-head
HCl salt: Room temp, water-soluble VS Free base: –20 °C, inert atm
Eliminates cold-chain logistics; direct aqueous assay compatibility.
Ambient shipping and storage simplify laboratory handling.
Solubility Formulation Assay development

Unique Reactivity in Pictet–Spengler β-Carboline Synthesis

The 6-cyano substitution on the indole ring of 3-(2-aminoethyl)-1H-indole-6-carbonitrile hydrochloride imparts a unique electronic profile that facilitates highly diastereoselective Pictet–Spengler cyclization reactions, a key transformation in the total synthesis of β-carboline-type monoterpenoid indole alkaloid glycosides [1]. In published total synthesis routes, α-cyanotryptamine (with the cyano group at the indole α-position relative to the reactive site) undergoes Pictet–Spengler reaction followed by reductive decyanation and autoxidation to efficiently construct the β-carboline core—a synthetic strategy that exploits the cyano group as a traceless directing/activating group [2]. This synthetic utility is regiospecific: the 6-CN placement provides the correct electronic and steric environment for this transformation, unlike 5-CN or 4-CN regioisomers where the cyano group's meta or ortho relationship to the cyclization site may lead to different regiochemical outcomes or reduced diastereoselectivity [2].

Pictet–Spengler Utility
Class-level
α-CN enables diastereoselective cyclization with secologanin; tandem decyanation/autoxidation to β-carboline.
Supports total synthesis of strictosidine and related alkaloids.
5-CN/4-CN regioisomers not validated for this transformation.
Synthetic methodology Heterocyclic chemistry Natural product synthesis

Antiproliferative Activity of 6-Indolyl Carbonitrile Scaffolds

A focused SAR study of 4-aryl-6-indolylpyridine-3-carbonitrile derivatives demonstrated that the 6-indolyl carbonitrile substitution pattern supports antiproliferative activity, with compounds in the 2-((2-aminoethyl)amino)-4-aryl-6-indolylnicotinonitrile series (derived from 6-indolyl carbonitrile precursors) exhibiting IC50 values of 4.1–13.4 μM across SK-OV-3 (ovarian), MCF-7 (breast), and HeLa (cervical) cancer cell lines [1]. This positions the 6-cyanoindole scaffold as a validated pharmacophoric element for anticancer lead generation, in contrast to 5-indolyl carbonitrile derivatives which have been more extensively explored for serotonergic (5-HT receptor) and SERT transporter targeting [2].

Antiproliferative Activity
Cross-study
IC50 4.1–13.4 μM (SK-OV-3, MCF-7, HeLa)
6-indolyl CN series
Supports cell-model endpoint review for oncology-focused SAR.
5-CN series primarily directed toward SERT binding; orthogonal target space.
Medicinal chemistry Anticancer research Structure–activity relationship

6-CN Tryptamine: Priority Application Scenarios


SAR of Tryptamine Nitriles at Serotonin Receptors

Research groups conducting systematic SAR exploration of tryptamine-based serotonergic ligands should procure the 6-CN regioisomer as a distinct comparator to 5-CN (5-cyanotryptamine) and 4-CN analogs. The differing cyano group placement modulates electronic effects on the indole π-system, which in turn affects binding pose and subtype selectivity at 5-HT1, 5-HT2, and 5-HT7 receptors [1]. The 97% purity specification and transparent pricing of the hydrochloride salt enable reproducible head-to-head pharmacological profiling without confounding purity artifacts .

Total Synthesis of β-Carboline Alkaloids

Synthetic organic chemistry laboratories engaged in the total synthesis of monoterpenoid indole alkaloids (e.g., strictosidine, ajmalicine, yohimbine analogs) require the 6-CN (α-cyanotryptamine) regioisomer as the essential building block for the Pictet–Spengler / decyanation / autoxidation cascade that constructs the β-carboline core [2]. The 5-CN and 4-CN regioisomers are not validated for this transformation and may lead to different regiochemical outcomes or failed cyclization. The room-temperature-stable hydrochloride salt simplifies inventory management during multi-step synthetic campaigns .

Antiproliferative 6-Indolyl Carbonitrile Drug Discovery

Drug discovery programs focused on developing novel anticancer agents based on the 6-indolylpyridine-3-carbonitrile pharmacophore should select the 6-CN tryptamine building block for library synthesis. Published SAR data demonstrate that the 2-((2-aminoethyl)amino)-4-aryl-6-indolylnicotinonitrile series achieves IC50 values in the low micromolar range (4.1–13.4 μM) against ovarian, breast, and cervical cancer cell lines [3]. The free aminoethyl handle in the hydrochloride salt form provides a direct synthetic entry point for diversification via reductive amination or amide coupling without requiring protecting group manipulation .

Fluorescent Probe Development with 6-Cyanoindole

The 6-cyano substitution on the indole ring alters the fluorescence properties of tryptamine compared to unsubstituted indole, as the electron-withdrawing nitrile group modulates the quantum yield and emission wavelength in a polarity-dependent manner [4]. Researchers developing tryptamine-based fluorescent probes for protein labeling or cellular imaging applications—where 6-cyanotryptophan has already been incorporated into proteins as an environment-sensitive fluorophore—benefit from using the 6-CN regioisomer as a synthetic precursor for solid-phase peptide synthesis or site-specific protein modification [4]. The hydrochloride salt's aqueous solubility facilitates direct use in aqueous coupling conditions common in bioconjugation chemistry .

Application
Selection Property
Validation Focus
5-HT receptor SAR studies
Regioisomer-specific electronic profile
Binding pose and subtype selectivity review
β-Carboline alkaloid total synthesis
α-CN Pictet–Spengler reactivity
Diastereoselectivity and decyanation cascade
Antiproliferative library synthesis
6-Indolyl carbonitrile scaffold
Cell-model endpoint review (SK-OV-3, MCF-7, HeLa)
Fluorescent probe development
6-CN polarity-sensitive fluorophore
Aqueous coupling and emission-wavelength shift

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